molecular formula C8H19Cl2FN2 B2566197 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride CAS No. 2378503-81-0

1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride

Cat. No.: B2566197
CAS No.: 2378503-81-0
M. Wt: 233.15
InChI Key: RWJGOWFNPNSKPX-UHFFFAOYSA-N
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Description

1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride is a synthetic compound with the molecular formula C8H19Cl2FN2 and a molecular weight of 233.15. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride involves several steps. One common method includes the reaction of 1-fluoro-2-methylpropane with piperazine under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .

Chemical Reactions Analysis

1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form different products.

Scientific Research Applications

1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

1-(1-Fluoro-2-methylpropan-2-yl)piperazine; dihydrochloride is a synthetic compound with the molecular formula C8H19Cl2FN2, known for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its interactions with biological targets and its implications in therapeutic applications.

  • Molecular Weight : 233.15 g/mol
  • CAS Number : 2378503-81-0
  • IUPAC Name : 1-(1-fluoro-2-methylpropan-2-yl)piperazine; dihydrochloride
  • Structure : The compound features a piperazine core, which is a common scaffold in medicinal chemistry.

The mechanism of action of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine; dihydrochloride involves its interaction with specific receptors and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects. The fluorinated alkyl group enhances lipophilicity, aiding cellular penetration, while the piperazine ring contributes to binding affinity with biological molecules.

Anticancer Properties

Recent studies have shown that compounds related to piperazine structures exhibit significant anticancer activities. For instance, derivatives have been screened against multiple human cancer cell lines, revealing growth inhibition capabilities. Notably, modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, such as pancreatic cancer .

Cell Line Compound Tested Inhibition (%)
MiaPaCa21-(1-Fluoro-2-methylpropan-2-yl)piperazine70
PANC-11-(1-Fluoro-2-methylpropan-2-yl)piperazine65
BxPC31-(1-Fluoro-2-methylpropan-2-yl)piperazine60

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate potential efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents.

Neuropharmacological Effects

Research indicates that piperazine derivatives may influence neurotransmitter systems. The interaction with serotonin and dopamine receptors has been documented, highlighting potential applications in treating neurological disorders .

Study on Antifilarial Activity

A related study explored the antifilarial effects of a piperazine derivative against Brugia malayi. The compound demonstrated significant macrofilaricidal and microfilaricidal activity, suggesting that structural modifications could lead to new therapeutic agents for parasitic infections .

Synthesis and Modification

The synthesis of 1-(1-Fluoro-2-methylpropan-2-yl)piperazine involves several steps, typically starting from commercially available piperazines and fluorinated alkanes. Researchers have noted that slight modifications to the piperazine core can lead to enhanced biological activities, emphasizing the importance of structure-function relationships in drug design.

Properties

IUPAC Name

1-(1-fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-8(2,7-9)11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJGOWFNPNSKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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